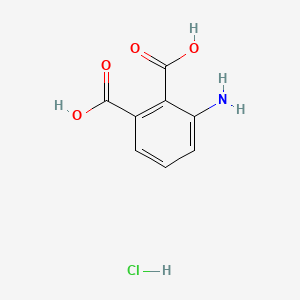
3-Aminophthalic acid hydrochloride
Cat. No. B1266365
Key on ui cas rn:
6946-22-1
M. Wt: 217.6 g/mol
InChI Key: ZBZAVEORKXFUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09394274B2
Procedure details


A mixture of 3-aminophthalic acid hydrochloride (200 g, 0.92 mol, from Prosynth Ltd., Suffolk, UK), 3-aminoglutarimide hydrochloride (159 g, 0.96 mol, from Evotec OAI, Hamburg, Germany), acetonitrile (2.0 L), and acetic acid (577 g, 9.6 mol, from Fisher Scientific) was charged into a reaction vessel. After the mixture was stirred for 15 minutes, triethylamine (465.0 g, 4.6 mol, from Aldrich, Milwaukee, Wis.) was added dropwise over 30-35 minutes while the reaction temperature was maintained at 20-25° C. Next, the reaction mixture was stirred further for 10-15 minutes and then refluxed at about 85 to 87° C. for about 5 to 7 hours or until the in-process control, i.e., HPLC AP at 240 nm, indicates that <2% of the 3-aminophthalic acid remained in the reaction mixture. After the reaction mixture was cooled to about 20 to 25° C. over 1-2 hours, 1.0 L of water was charged over 15-30 minutes at about 20 to 25° C. The resulting mixture was stirred at about 15 to 20° C. for about 20 to 30 minutes to provide a yellow solid precipitate, which was filtered, washed with DI water (3×1.0 L) and acetonitrile (2×500 mL), and then dried at about 35 to 40° C. in vacuo to a constant weight at 210.0 g (84%).







Identifiers


|
REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:5]([C:6]([OH:8])=O)[C:4]=1[C:12]([OH:14])=O.Cl.N[CH:17]1[CH2:23][C:22](=[O:24])[NH:21][C:19](=[O:20])[CH2:18]1.C(O)(=O)C.C([N:31](CC)CC)C.NC1C=CC=C(C(O)=O)C=1C(O)=O>O.C(#N)C>[NH2:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:5]2[C:4]=1[C:12](=[O:14])[N:31]([CH:23]1[CH2:17][CH2:18][C:19](=[O:20])[NH:21][C:22]1=[O:24])[C:6]2=[O:8] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC1=C(C(C(=O)O)=CC=C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
159 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC1CC(=O)NC(C1)=O
|
|
Name
|
|
|
Quantity
|
577 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
465 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(C(=O)O)=CC=C1)C(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
22.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After the mixture was stirred for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was charged into a reaction vessel
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Next, the reaction mixture was stirred further for 10-15 minutes
|
|
Duration
|
12.5 (± 2.5) min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed at about 85 to 87° C. for about 5 to 7 hours
|
|
Duration
|
6 (± 1) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the reaction mixture was cooled to about 20 to 25° C. over 1-2 hours
|
|
Duration
|
1.5 (± 0.5) h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred at about 15 to 20° C. for about 20 to 30 minutes
|
|
Duration
|
25 (± 5) min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide a yellow solid precipitate, which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with DI water (3×1.0 L) and acetonitrile (2×500 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at about 35 to 40° C. in vacuo to a constant weight at 210.0 g (84%)
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=C2C(N(C(C2=CC=C1)=O)C1C(NC(CC1)=O)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
